molecular formula C12H15NO3 B194334 2-Acetyl-4-butyramidophenol CAS No. 40188-45-2

2-Acetyl-4-butyramidophenol

Cat. No.: B194334
CAS No.: 40188-45-2
M. Wt: 221.25 g/mol
InChI Key: FGWZEOPEZISTTR-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds in Pharmaceutical Chemistry

Phenolic compounds are a large and diverse group of chemical entities characterized by the presence of a hydroxyl group attached directly to an aromatic ring. cymitquimica.com This structural motif is a common scaffold found in numerous natural products and synthetic molecules with significant biological activities. In pharmaceutical chemistry, phenolic compounds are of immense interest due to their wide range of therapeutic properties. Their ability to act as antioxidants is a key feature, protecting cells from damage caused by oxidative stress. Beyond this, phenolic compounds have been investigated for their roles in managing a variety of health conditions.

Significance of Acylamino Phenols in Drug Synthesis

Within the broad class of phenolic compounds, acylamino phenols represent a structurally important subgroup. These compounds contain both a hydroxyl group and an acylamino group (-NH-C=O) attached to a phenol (B47542) backbone. This combination of functional groups can impart specific chemical properties and biological activities. The presence of the acylamino group can influence the molecule's polarity, solubility, and its ability to form hydrogen bonds, which are crucial for drug-receptor interactions. In drug synthesis, acylamino phenols serve as versatile intermediates and building blocks for creating more complex pharmaceutical agents. ncats.io Their synthesis and modification are key areas of research in the development of new therapeutic molecules.

Current Research Trends and Future Perspectives on 2-Acetyl-4-butyramidophenol

Recent academic inquiry has expanded the scope of research on this compound beyond its role as a synthetic intermediate. A notable trend is its use in the field of electrochemistry to study drug metabolism. chemrxiv.orgresearchgate.netchemrxiv.org Researchers are utilizing this compound in electrochemical systems to mimic the oxidative pathways of drug molecules, particularly those catalyzed by the cytochrome P450 enzymes. chemrxiv.orgresearchgate.net For example, recent studies have benchmarked the electrochemical oxidation of this compound to understand the formation of quinone imine metabolites. chemrxiv.orgresearchgate.netchemrxiv.org This line of research is significant as it offers a method for generating and studying drug metabolites that may be unstable and difficult to isolate through traditional biological methods. chemrxiv.org

The future perspectives for this compound research appear to be heading towards a deeper understanding of its own potential biological activities and its applications in analytical chemistry. cymitquimica.com Its structural features, including the phenolic hydroxyl group and the amide linkage, suggest that it could be explored for other pharmacological properties. cymitquimica.com Furthermore, its application in electrochemical studies may pave the way for its use as a standard or model compound in the development of new analytical techniques for drug metabolite screening. chemrxiv.orgresearchgate.net As research methods evolve, it is plausible that this compound will find new applications beyond its established role in synthesis.

Detailed Research Findings

Recent research has focused on the electrochemical behavior of this compound as a model for studying drug metabolism. In these studies, techniques like thin-layer electrochemistry have been employed to observe the generation of reactive metabolites. chemrxiv.orgresearchgate.net The electrochemical oxidation of this compound has been shown to produce quinone imine species, which are often implicated in the metabolic activation of various drugs. chemrxiv.orgchemrxiv.org These studies provide valuable insights into the reaction mechanisms of drug metabolism, which can be difficult to elucidate through conventional in vitro experiments. chemrxiv.org

Compound Information Table

Compound NameSynonyms
This compoundN-(3-Acetyl-4-hydroxyphenyl)butanamide; 3′-Acetyl-4′-hydroxybutyranilide; 5'-Butyramido-2'-hydroxyacetophenone
Acebutolol (B1665407)(±)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)butanamide
4-Aminophenol (B1666318)p-Aminophenol

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H15NO3 cymitquimica.com
Molecular Weight 221.25 g/mol biocat.com
Appearance Gray crystalline powder biocat.com
Melting Point 120-126 °C chemicalbook.com
Boiling Point 428.0±35.0 °C (Predicted) chemicalbook.com
Density 1.192±0.06 g/cm3 (Predicted) chemicalbook.com
Solubility Moderately soluble in organic solvents, less soluble in water cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetyl-4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO3/c1-3-4-12(16)13-9-5-6-11(15)10(7-9)8(2)14/h5-7,15H,3-4H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZEOPEZISTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057737
Record name 3'-Acetyl-4'-hydroxybutyranilide
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40188-45-2
Record name 2-Acetyl-4-butyramidophenol
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Record name N-(3-Acetyl-4-hydroxyphenyl)butanamide
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Record name 3'-Acetyl-4'-hydroxybutyranilide
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Record name N-(3-acetyl-4-hydroxyphenyl)butyramide
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Record name 2-ACETYL-4-BUTYRAMIDOPHENOL
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Synthetic Methodologies and Reaction Mechanisms of 2 Acetyl 4 Butyramidophenol

Established Synthetic Routes for 2-Acetyl-4-butyramidophenol

The synthesis of this compound is centered around the formation of a hydroxy aryl ketone structure. nih.gov The primary strategies employed are direct electrophilic acylation and the rearrangement of an intermediate ester, each with distinct variations that offer specific advantages.

Acylation Reactions of Phenol (B47542) Molecules

Direct acylation of a phenol is a fundamental approach to forming hydroxyaryl ketones. In the context of this compound synthesis, this involves the Friedel-Crafts acylation of 4-butyramidophenol. This reaction introduces an acetyl group onto the aromatic ring, ortho to the hydroxyl group.

A common method involves reacting p-butyramidophenol with an acylating agent such as acetyl chloride in a suitable solvent like benzene (B151609). mdpi.com The mixture is heated under reflux to drive the reaction to completion. Following the reaction, a water treatment is used, and the organic layer containing the product is separated, dried, and evaporated to yield the crude product, which can then be purified. mdpi.com The presence of both an acetyl and an amide functional group highlights the compound's reactivity in various chemical reactions. digitellinc.com

Fries Rearrangement in this compound Synthesis

The Fries rearrangement is a cornerstone in the synthesis of this compound and related hydroxy aryl ketones. nih.govresearchgate.net This reaction involves the rearrangement of a phenolic ester, in this case, 4-butyramidophenyl acetate (B1210297), to a hydroxy aryl ketone. nih.gov The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the migration of the acyl group from the phenolic oxygen to the aromatic ring. nih.govdntb.gov.ua

The generally accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester's acyl group. nih.gov This polarization leads to the formation of an acylium carbocation, which then acts as an electrophile in a classic electrophilic aromatic substitution on the electron-rich phenol ring. nih.gov The position of the acyl group migration (ortho or para to the hydroxyl group) can be influenced by reaction conditions like temperature; lower temperatures typically favor the para-product, while higher temperatures favor the ortho-product. nih.gov For the synthesis of this compound, conditions are optimized to favor ortho-acylation.

A significant advancement in the Fries rearrangement for producing this compound is the use of a solvent-free, solid-phase reaction. akjournals.com This method is noted for being more environmentally friendly, using low-toxicity and less-polluting reagents. akjournals.com

In this process, the precursor, 4-butyramidophenyl acetate, is mixed directly with solid aluminum trichloride (B1173362). akjournals.com The reaction is conducted by heating the solid mixture, often with the reactants added in batches to control the reaction rate. The mixture is heated to temperatures between 100°C and 150°C for several hours to induce the rearrangement. akjournals.com After the reaction is complete, the solid mass is cooled and then hydrolyzed with ice water. The crude this compound precipitates and can be collected by filtration, followed by recrystallization from a suitable solvent system like toluene-ethyl acetate to achieve the desired purity. akjournals.com This solvent-free approach has been successfully scaled to the pilot-plant level. akjournals.com

ParameterConditionSource
Reactants 4-butyramidophenyl acetate, Aluminum chloride akjournals.com
Solvent None (Solid-phase) akjournals.com
Catalyst to Reactant Ratio 3:1 to 6:1 molar ratio of AlCl₃ to ester akjournals.com
Temperature 100°C - 150°C akjournals.com
Reaction Time 3 - 5 hours akjournals.com
Workup Hydrolysis with ice water, filtration, recrystallization akjournals.com
Data derived from patent information describing a solvent-free solid-phase Fries rearrangement. akjournals.com

An alternative to the traditional acid-catalyzed Fries rearrangement is the photochemical variant. nih.gov The photo-Fries rearrangement proceeds via a different mechanism, involving the homolytic cleavage of the ester bond upon irradiation with UV light to form a radical pair within a solvent cage. acs.org This radical pair can then recombine to form either the ortho- or para-substituted hydroxy aryl ketone. nih.govacs.org

While this method avoids the use of corrosive and difficult-to-handle Lewis acid catalysts, it often suffers from lower yields compared to the thermal method and may produce side products, such as the corresponding phenol, if the radical escapes the solvent cage. nih.govacs.org Its application in commercial production is limited, but it remains a valuable synthetic tool in laboratory settings, particularly for substrates that may be sensitive to strong Lewis acids. nih.gov The development of photo-flow technology has helped to mitigate some of the challenges associated with photochemical reactions, such as scalability and side-product formation, by providing better control over reaction parameters. nih.govrsc.org

FeatureThermal Fries RearrangementPhotochemical Fries Rearrangement
Energy Source HeatUV Light
Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted AcidNone required
Mechanism Ionic (Acylium carbocation intermediate)Radical (Radical pair intermediate)
Primary Products Ortho- and para-hydroxy aryl ketonesOrtho- and para-hydroxy aryl ketones
Common Byproducts -Phenol
Commercial Viability High, widely used in industryLow, mainly for laboratory scale
A comparative overview of thermal and photochemical Fries rearrangement methodologies. nih.govacs.orgcas.cz
Solvent-Free Solid-Phase Rearrangement

Continuous Acetylation Synthesis Methods

Continuous flow chemistry represents a modern approach to chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processing. researchgate.net The acetylation of phenols is a reaction well-suited to flow chemistry. akjournals.com In a typical setup, a solution of the phenol and the acetylating agent (e.g., acetic anhydride) is pumped through a heated tube or a column packed with a solid-supported catalyst. digitellinc.comakjournals.com

Heterogeneous catalysts, such as tungstosilicic acid supported on silica (B1680970) monoliths or certain zeolites, are often employed. akjournals.com These catalysts are easily separated from the product stream, simplifying purification and allowing for catalyst reuse. Continuous flow methods can significantly reduce reaction times from hours in batch processes to minutes or even seconds in flow, while also improving yield and selectivity. researchgate.net While specific documentation for the continuous synthesis of this compound is not widespread, the successful application of continuous flow for the acylation of other phenols demonstrates its high potential for this transformation. digitellinc.comresearchgate.net

Catalytic Systems in this compound Synthesis

Aluminum Trichloride Catalysis

Aluminum trichloride (AlCl₃) is a robust and commonly employed Lewis acid catalyst for the synthesis of this compound via the Fries rearrangement. organic-chemistry.orggoogle.comgoogle.com It effectively facilitates the migration of the acetyl group by complexing with the ester. wikipedia.orgorganic-chemistry.org In a notable process improvement, a solvent-free solid-phase reaction has been developed using aluminum trichloride. google.com This method involves mixing the 4-butyramidophenyl acetate precursor directly with solid aluminum trichloride and heating the mixture to induce the rearrangement. google.com This solvent-free approach is advantageous as it simplifies the procedure, reduces pollution from organic solvents, and utilizes less toxic and inexpensive reagents. google.com After the rearrangement is complete, the reaction is quenched with water to hydrolyze the aluminum-phenoxide complex, and the crude product is isolated by filtration. google.com

Table 1: Example of Reaction Parameters for AlCl₃ Catalyzed Synthesis

Parameter Value Source
Reactant 4-butyramidophenyl acetate google.com
Catalyst Aluminum Trichloride (AlCl₃) google.com
Molar Ratio (Catalyst:Reactant) ~3:1 google.com
Initial Temperature 100-105 °C google.com
Reaction Temperature 120-140 °C google.com
Reaction Time 4 hours google.com

Other Lewis Acid Catalysts

While aluminum trichloride is widely used, other Lewis acids can also catalyze the Fries rearrangement and are potential alternatives for the synthesis of this compound. These include other metal halides such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). organic-chemistry.org The selection of a specific Lewis acid can influence the reaction conditions required and the final product distribution. The development of alternative catalytic systems is often driven by the desire to improve yields, reduce the amount of catalyst needed, or operate under milder and more environmentally friendly conditions. organic-chemistry.org Strong Brønsted acids like methanesulfonic acid have also been explored as effective catalysts for Fries rearrangements, presenting another avenue for process optimization. organic-chemistry.org

Optimization of Reaction Conditions for this compound Synthesis

Fine-tuning reaction conditions such as temperature, solvent, and reactant ratios is critical for maximizing the yield and purity of this compound.

Temperature Control in Rearrangement Reactions

Temperature is a critical parameter in the Fries rearrangement as it governs the regioselectivity of the acylation. wikipedia.orgbyjus.com For the synthesis of this compound, the acetyl group must migrate to the ortho position relative to the resulting hydroxyl group. Generally, higher reaction temperatures favor the formation of the ortho isomer, whereas lower temperatures favor the para isomer. wikipedia.orgbyjus.com This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, a state favored under thermodynamic control at higher temperatures. wikipedia.org

In documented syntheses of this compound, the rearrangement is performed at elevated temperatures, typically ranging from 120°C to 180°C. google.comgoogle.comresearchgate.net One optimized process specifies heating to an initial temperature of 100-105°C before raising it to 120-130°C for the rearrangement, with insulation at 140°C for several hours also proving effective. google.com Another study identified 120°C as a suitable temperature for the key rearrangement step. researchgate.net Precise temperature control is essential, as excessively high temperatures can lead to the formation of side products and reduced yields, while insufficient heat results in an incomplete reaction. researchgate.net

Solvent Selection and Its Impact on Yield and Purity

The choice of solvent significantly impacts the Fries rearrangement, influencing both the regioselectivity and the ease of product purification. wikipedia.org The formation of the desired ortho-substituted product, this compound, is favored in non-polar solvents. wikipedia.orgbyjus.com Conversely, increasing the polarity of the solvent tends to increase the proportion of the para-substituted isomer. wikipedia.org

Historically, solvents such as benzene and 1,1,2,2-tetrachloroethane (B165197) have been used for this reaction. google.comgoogle.com However, a significant process optimization has been the development of a solvent-free, solid-phase reaction. google.com This approach eliminates the need for potentially toxic and polluting organic solvents during the reaction itself, which is a considerable environmental and economic advantage. google.com

While the rearrangement can be solvent-free, solvents play a crucial role in the purification of the final product. Recrystallization of the crude this compound from solvent mixtures like toluene (B28343):ethyl alcohol or toluene:ethyl acetate is used to remove impurities and obtain a product that meets required specifications. google.com

Stoichiometric Ratios of Reactants

In the Fries rearrangement, the Lewis acid catalyst is not used in catalytic amounts but is required in excess of the stoichiometric quantity. organic-chemistry.org This is because the catalyst, typically aluminum trichloride, forms complexes with both the ester starting material and the hydroxy aryl ketone product. organic-chemistry.org A sufficient quantity of the catalyst is necessary to drive the reaction to completion.

In a scaled-up synthesis of this compound, a molar ratio of aluminum trichloride to the 4-butyramidophenyl acetate precursor of approximately 3:1 was used. google.com A patented method specifies a molar ratio range of the reactant to the catalyst from 1:3 to 1:6, indicating a large excess of the Lewis acid is beneficial for the transformation. google.com Careful control of the stoichiometry is necessary to ensure efficient conversion while minimizing the cost and waste associated with the excess catalyst.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, an important intermediate for the cardiovascular drug acebutolol (B1665407), has traditionally involved reagents and solvents with significant toxicity and environmental impact. google.comncats.io In response, greener synthetic routes are being developed, focusing on atom economy, the use of less hazardous materials, and the reduction of waste. google.com

Utilization of Low-Toxicity Reagents

A significant advancement in the synthesis of this compound involves the substitution of hazardous chemicals with safer alternatives. google.com Older methods reported in patents utilized toxic solvents such as benzene and 1,1,2,2-tetrachloroethane for the synthesis and rearrangement steps. google.com

Modern, greener approaches employ low-toxicity and inexpensive reagents. google.com One such method starts with p-aminophenol and n-butyric acid. google.com The process utilizes common and less hazardous substances like sodium hydroxide (B78521) and acetic anhydride, with water used as a dispersant during the reaction. google.com This stands in stark contrast to the use of highly toxic and polluting reagents in previous synthetic strategies. google.com Another improved process simplifies the reaction by using sodium chloride as a cosolvent with water in the key Fries rearrangement step, further reducing the reliance on harsh organic solvents. researchgate.net

Reaction Step Traditional Reagents/Solvents Green Alternative Reagents/Solvents Benefit
SynthesisBenzene, Acetyl Chloridep-aminophenol, n-butyric acid, water-carrying agentAvoids highly toxic and carcinogenic solvent. google.com
Rearrangement1,1,2,2-tetrachloroethane, Aluminum chlorideSolvent-free solid-phase reaction, Water, Sodium ChlorideEliminates toxic chlorinated solvent, reduces pollution. google.comresearchgate.net
Base/DispersantNot specifiedSodium Hydroxide, WaterUtilizes inexpensive, low-toxicity, and environmentally benign substances. google.com

Minimization of Pollution in Synthetic Processes

The minimization of pollution is a cornerstone of green chemistry, and it is being actively pursued in the manufacturing of this compound. Key strategies include the adoption of "one-pot" synthesis and solvent-free reaction conditions. google.com

A patented green method employs a "one-pot" approach for the initial esterification step. google.com This method involves reacting p-aminophenol and n-butyric acid, followed by the removal of the water-carrying agent and subsequent reaction steps within the same vessel. google.com This approach simplifies the procedure, reduces material handling losses, and minimizes waste generation. google.comresearchgate.net

Furthermore, the critical Fries rearrangement step, which introduces the acetyl group to the phenolic ring, has been re-engineered to be a solvent-free, solid-phase reaction. google.com In this process, the intermediate product is mixed directly with aluminum trichloride and heated. google.com After the rearrangement, the reaction is quenched with water. google.com This solventless approach entirely circumvents the need for polluting solvents like 1,1,2,2-tetrachloroethane, significantly reducing the environmental footprint of the manufacturing process. google.com These green methodologies have been successfully scaled to pilot-plant levels, demonstrating their viability for industrial production. google.com

Impurity Profiling and Control in this compound Manufacturing

This compound is a key intermediate in the synthesis of acebutolol and is also officially recognized as a related substance or impurity in the final active pharmaceutical ingredient (API). ncats.iocymitquimica.comncats.io It is designated as Acebutolol EP Impurity C and Acebutolol USP Related Compound A. ncats.iosigmaaldrich.com Therefore, controlling its formation and the presence of other related impurities is crucial for ensuring the quality and safety of the final drug product.

Process improvements are central to impurity control. Synthetic routes that simplify the process by combining multiple steps into a single reactor ("one-pot") have been shown to avoid the formation of major by-products. google.comresearchgate.net One of the key challenges in earlier syntheses was an exchanging reaction between the acetyl and butyl groups, which led to the generation of at least two significant impurities. researchgate.net Newer, optimized processes are specifically designed to prevent this exchange reaction, thereby enhancing the purity of the final intermediate. researchgate.net The control of impurities is achieved through carefully managed reaction conditions and purification steps like recrystallization using solvent systems such as toluene and ethyl acetate. google.com

Impurity Name CAS Number Chemical Name Significance/Control
Acebutolol EP Impurity C40188-45-2N-(3-Acetyl-4-hydroxyphenyl)butanamideThe title compound itself is a key intermediate but must be controlled in the final API. cymitquimica.com
Unspecified By-product 1Not specifiedResult of acetyl/butyl group exchangeFormation is avoided through optimized one-pot synthesis routes. researchgate.net
Unspecified By-product 2Not specifiedResult of acetyl/butyl group exchangeFormation is avoided through optimized one-pot synthesis routes. researchgate.net

Metabolic Pathways and Electrochemical Oxidation of 2 Acetyl 4 Butyramidophenol

Electrochemical Mimicry of Enzymatic Metabolic Pathways

Electrochemistry provides an effective means to replicate the oxidative metabolic pathways that drugs undergo in the body, which are predominantly carried out by cytochrome P450 enzymes in the liver. chemrxiv.orgacs.orgchemrxiv.org These enzymatic reactions can be simulated in electrochemical cells, offering a controlled environment to study the generation of metabolites. The similarity between the redox mechanisms in biological systems and those in electrochemical setups forms the basis for this biomimetic approach. researchgate.net The ability to tune the conditions of electrochemical reactions and the use of mild conditions make it a valuable method for mimicking enzymatic processes and synthesizing drug metabolites for further analysis. researchgate.net

The initial phase of eliminating foreign substances (xenobiotics) like drugs often involves oxidation by the Cytochrome P450 family of enzymes. chemrxiv.org Simulating this hepatic oxidation is vital for characterizing major metabolic routes. chemrxiv.org Electrochemistry is particularly well-suited to mimic these CYP450-catalyzed oxidative pathways. acs.orgresearcher.life By applying a specific potential to a working electrode, the oxidation of a parent drug molecule can be initiated, mirroring the electron transfer process that occurs at the active site of a CYP450 enzyme. This allows for the generation and subsequent identification of metabolites in a time-sensitive manner, which requires adjustable cell designs for accurate mechanistic interpretation. acs.orgchemrxiv.org

Generation of Metabolites via Electrochemical Oxidation

The electrochemical oxidation of 2-Acetyl-4-butyramidophenol has been used as a benchmark for studying the formation of its metabolites. chemrxiv.orgacs.orgresearchgate.net This process typically involves the application of an electrical potential to a solution containing the parent compound, leading to the formation of various oxidation products.

A key metabolic transformation for phenolic compounds is their oxidation to quinone imines. The electrochemical oxidation of this compound is known to produce quinone imine metabolites, which are analogues of N-acetyl-p-benzoquinone imine (NAPQI). chemrxiv.orgacs.orgresearchgate.netresearcher.life These reactive metabolites are of significant interest due to their potential role in adverse drug reactions. Under neutral and mildly acidic conditions, cyclic voltammetry studies on related compounds show an anodic peak corresponding to the oxidation of the parent molecule to a quinone imine. chemrxiv.org In the case of the related compound acebutolol (B1665407), its oxidation product undergoes a C-O bond cleavage to form a benzoquinone imine, N-(3-acetyl-4-oxocyclohexa-2,5-dienylidene)butyramide. chemrxiv.org This serves as a model for the oxidation of this compound. Under acidic conditions, the quinone imine can react with water to form an electroinactive adduct, which can then be converted into a corresponding benzoquinone. chemrxiv.org

Advanced Electrochemical Techniques in Metabolite Studies

The development of advanced electrochemical systems has significantly enhanced the ability to study transient and complex metabolic reactions. These techniques allow for more detailed observation and characterization of metabolites that are difficult to identify using traditional methods. acs.orgchemrxiv.org

A significant advancement in the electrochemical study of drug metabolism is the development of the thin-layer electrode (TLE) system. chemrxiv.orgacs.orgresearchgate.net This technique confines the solution to a thin layer, which improves the ratio of the electrode surface area to the solution volume. chemrxiv.org The TLE's design allows for experiments to be conducted on a minute-to-hour timescale, which is ideal for observing the reaction mechanisms of metabolites that may not be stable enough for identification by conventional methods. acs.orgchemrxiv.orgresearchgate.net The utility of the TLE has been demonstrated in the electrochemical oxidation of this compound to generate its quinone imine metabolites. chemrxiv.orgacs.orgresearchgate.net The pipette-like structure of some TLEs also simplifies the preparation of samples for further structural analysis using chromatographic and spectroscopic techniques. chemrxiv.orgacs.orgchemrxiv.org

Table 1: Comparison of Electrochemical Cell Timescales

Electrochemical CellTypical TimescaleApplication in Metabolite Studies
Electroanalytical CellSecondsRapid screening of redox events.
Thin-Layer Electrode (TLE) 2 to 20 minutes Bridging the gap for detailed observation of reaction mechanisms and generation of metabolites like those from this compound. chemrxiv.org
Conventional Electrolysis CellHours to DaysBulk synthesis of stable compounds.

To further enhance the capabilities of the TLE system, a microelectrode (µE) can be integrated into the setup. chemrxiv.orgacs.orgresearchgate.net This combination allows for real-time probing of the concentration profiles of both the reactants and the electrochemically generated metabolites during the experiment. chemrxiv.orgacs.orgchemrxiv.org By setting the potential of the microelectrode to a specific value, it can be used to monitor the appearance and disappearance of redox-active species. For instance, a chronoamperogram can be obtained by setting the microelectrode potential to detect the reduction of the generated quinone imine metabolite, providing kinetic information about its formation and subsequent reactions. chemrxiv.org This integrated approach is invaluable for elucidating the complex, consecutive reactions that can occur during drug metabolism. chemrxiv.org

Table 2: Electrochemical Data for the Oxidation of Acebutolol (a precursor to this compound) and its Metabolites

The following data is based on experiments conducted in a buffer solution with a pH of 6 and an initial reactant concentration of 2 mM. chemrxiv.org

MeasurementCompoundPotential/ConditionsObservation
Linear Sweep Voltammetry (LSV)Acebutolol (2a)Scan Rate: 50 mV/sAnodic peak (A2) with no cathodic counterpart, indicating an irreversible oxidation. chemrxiv.org
Cyclic Voltammetry (CV)Acebutolol (2a)Multiple cyclesAppearance of a new cathodic (C'1) and anodic (A'1) peak pair in subsequent cycles, corresponding to the redox activity of the generated benzoquinone imine (2c). chemrxiv.org
Electrolysis in TLEAcebutolol (2a)0.8 VConversion of acebutolol (2a) to the benzoquinone imine metabolite (2c). chemrxiv.org
LSV with MicroelectrodeElectrochemically Generated Benzoquinone Imine (2c)Scan Rate: 50 mV/sShows the characteristic redox peaks for the quinone imine. chemrxiv.org
Chronoamperometry with MicroelectrodeElectrochemically Generated Benzoquinone Imine (2c)-0.3 VMeasures the concentration of the quinone imine over time. chemrxiv.org

Microelectrode (µE) Integration for Concentration Profiling

Structural Elucidation of Intermediates and Products from Metabolic Oxidation

The characterization of the intermediates and final products formed during the metabolic and electrochemical oxidation of this compound relies on a combination of advanced analytical techniques.

Chromatographic Techniques (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for the analysis of the complex mixtures generated during oxidation. For instance, in studies of related compounds, HPLC-MS/MS has been employed for the analysis of plasma samples to determine the pharmacokinetics of enantiomers, demonstrating its power in separating and identifying structurally similar molecules. researchgate.net In the context of this compound's electrochemical oxidation, HPLC-MS analysis is used to confirm the formation of specific products. chemrxiv.org For example, the formation of N-(3-acetyl-4-oxocyclohexa-2,5-dienylidene)butyramide, a benzoquinone imine, from the oxidation of a related compound was confirmed using this technique. chemrxiv.org

Spectroscopic Techniques (e.g., MS, 1H-NMR, 13C-NMR)

Mass Spectrometry (MS) provides critical information about the molecular weight of the metabolites and their fragmentation patterns, aiding in their identification.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques, is indispensable for the definitive structural elucidation of the oxidation products. nih.gov A significant amount of structural information can be derived from a one-dimensional ¹H-NMR spectrum, including chemical shifts, signal multiplicities, and coupling constants. nih.gov For more complex structures and to resolve ambiguities, two-dimensional NMR experiments, such as ¹³C, ¹H HSQC, are employed. nih.gov These advanced techniques help to verify assignments, for instance, by confirming the chemical shifts of methyl carbons. nih.gov

The combination of these powerful spectroscopic methods allows for a detailed and unambiguous characterization of the intermediates and final products arising from the metabolic and electrochemical oxidation of this compound. chemrxiv.orgacs.org

Computational Chemistry and Molecular Modeling of 2 Acetyl 4 Butyramidophenol

In Silico Analysis of Molecular Structure and Reactivity

The molecular structure of 2-acetyl-4-butyramidophenol consists of a butanamide group attached to a phenyl ring, which is further substituted with an acetyl group at the 3-position and a hydroxyl group at the 4-position. ontosight.ai Its molecular formula is C12H15NO3, with a molecular weight of approximately 221.25 g/mol . sigmaaldrich.com

In silico analysis allows for the calculation of various molecular descriptors that help in understanding the molecule's behavior. These descriptors can be categorized into constitutional, geometrical, topological, and quantum mechanical properties. semanticscholar.org The presence of both hydrogen bond donors (the phenolic hydroxyl and amide N-H) and acceptors (the acetyl carbonyl, amide carbonyl, and hydroxyl oxygen) suggests the potential for significant intermolecular interactions. cymitquimica.com The butanamide and acetyl groups introduce both hydrophobic and polar characteristics, influencing its solubility and reactivity. cymitquimica.com

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations provide insights into the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, thereby predicting its chemical reactivity. cymitquimica.com The presence of the phenolic hydroxyl group, for instance, suggests a site for potential oxidation reactions. chemrxiv.orgresearchgate.net

Table 1: Calculated Physicochemical Properties of this compound

Property Value Source
Molecular Formula C12H15NO3 sigmaaldrich.comsielc.com
Molecular Weight 221.25 g/mol sigmaaldrich.com
XlogP (Predicted) 2.2 uni.lu
Density (Predicted) 1.192 ± 0.06 g/cm³
Melting Point 120-126 °C sigmaaldrich.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, which is a known metabolite and impurity of the beta-blocker acebutolol (B1665407), docking studies could elucidate its potential interactions with biological targets, such as the β1-adrenergic receptor. ncats.iosrdpharma.comwikipedia.org

Although specific docking studies for this compound are not widely available in the cited literature, the methodology is well-established. Such studies would involve preparing the 3D structure of the ligand (this compound) and the receptor (e.g., β1-adrenergic receptor). The ligand would then be placed into the binding site of the receptor, and its conformation and orientation would be varied to find the pose with the lowest binding energy.

The binding affinity is influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The phenolic hydroxyl and amide groups of this compound are likely to form key hydrogen bonds with amino acid residues in a receptor's active site, while the phenyl ring and butyryl chain could engage in hydrophobic and π-π interactions. sielc.comnih.gov Comparing the docking score and binding mode of this compound with its parent drug, acebutolol, could help in understanding its potential biological activity or lack thereof.

Prediction of Metabolic Pathways and Products

In silico metabolism prediction tools have become essential in drug discovery and toxicology for forecasting the biotransformation of molecules. pensoft.netmdpi.com These computational models use knowledge-based systems or machine learning algorithms to predict the sites of metabolism and the resulting products. pensoft.netnih.gov

For this compound, which is itself a metabolite of acebutolol, in silico tools could predict its further biotransformation. srdpharma.com The primary metabolic reactions for xenobiotics include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. mdpi.com

Experimental studies have shown that acebutolol undergoes extensive metabolism, with one key pathway being the hydrolysis of the butanamide group to form an aniline (B41778) analog. researchgate.netwikipedia.org A recent study benchmarked an electrochemical method to mimic the oxidative metabolism of this compound, which is known to produce quinone imine metabolites upon oxidation, similar to acetaminophen (B1664979). chemrxiv.orgresearchgate.net Under acidic conditions, this quinone imine can further react with water and undergo hydrolysis of the butyramide (B146194) group to form a corresponding benzoquinone. chemrxiv.org

In silico prediction software could identify potential sites for further metabolism on the this compound structure.

Oxidation: The phenolic hydroxyl group is a likely site for oxidation, potentially catalyzed by Cytochrome P450 (CYP) enzymes, leading to the formation of a quinone-imine structure. chemrxiv.orgresearchgate.net

Hydrolysis: The amide bond of the butyramide group is susceptible to hydrolysis. researchgate.net

Conjugation: The phenolic hydroxyl group is a prime candidate for Phase II conjugation reactions, such as glucuronidation or sulfation, which typically increase water solubility and facilitate excretion. mdpi.com

Predictive software like MetaTox or pkCSM can estimate the likelihood of a compound being a substrate for various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) and conjugation enzymes (e.g., UGTs, SULTs). mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgethernet.edu.et These models use calculated molecular descriptors to predict the activity of new or untested compounds. jst.go.jp

While no specific QSAR models focused solely on this compound were found, it could be included in broader QSAR studies of related compounds, such as β-blockers or other phenol (B47542) derivatives. semanticscholar.orgresearchgate.net For a QSAR study, a dataset of compounds with known biological activities (e.g., receptor binding affinity, enzyme inhibition) is required. jst.go.jp

The process involves:

Data Collection: Gathering a set of molecules with measured biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, steric) for each molecule. semanticscholar.org

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning to build a model that correlates the descriptors with the activity. semanticscholar.orgjst.go.jp

Validation: Testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. jst.go.jp

For a series of compounds including this compound, descriptors such as logP, molecular weight, topological polar surface area (TopoPSA), and electronic properties derived from quantum mechanics would be used to build a model predicting a specific biological endpoint. jst.go.jp

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to the lowest potential energy (the most stable conformation). semanticscholar.orgcopernicus.org

For a flexible molecule like this compound, with rotatable bonds in its butyryl and acetyl side chains, numerous conformations are possible. Identifying the low-energy conformers is crucial because the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

The process typically starts with an initial 3D structure and uses molecular mechanics or quantum mechanics methods to systematically explore the conformational space. semanticscholar.org By rotating the single bonds in increments and calculating the potential energy of each resulting conformation, an energy map can be generated. The conformer with the global minimum energy is considered the most stable. This optimized geometry is the standard starting point for further computational studies like molecular docking. semanticscholar.org The final minimized structure represents the most probable shape of the molecule in its ground state.

Applications of 2 Acetyl 4 Butyramidophenol in Specialized Research Areas

Research in Pharmaceutical Intermediate Synthesis

2-Acetyl-4-butyramidophenol serves as a crucial intermediate in the synthesis of certain pharmaceutical compounds, most notably the β1-selective blocker, acebutolol (B1665407). ncats.ioncats.ioagamero.com Its role as a starting material or a key building block is well-documented in various synthetic pathways. researchgate.netgoogle.com

Researchers have developed and optimized synthetic routes for acebutolol that utilize this compound. One such method involves a "one-pot" synthesis followed by a solvent-free solid-phase rearrangement to produce the intermediate. google.com This particular process is noted for its use of less toxic and more affordable reagents. google.com Another documented synthesis of (R)- and (S)-acebutolol begins with 2-acetyl-4-n-butyramidophenol, which undergoes condensation with epichlorohydrin (B41342) and subsequent reaction with isopropylamine (B41738). researchgate.net This highlights the compound's importance in creating stereospecific versions of the final drug product.

The compound is also listed as a pharmaceutical intermediate by various chemical suppliers, emphasizing its established role in the manufacturing of active pharmaceutical ingredients (APIs). agamero.comlookchem.comlookchem.com

Table 1: Synthetic Applications of this compound

Application Description Reference(s)
Acebutolol Synthesis Key intermediate in the synthesis of the β1-selective blocker acebutolol. ncats.ioncats.ioagamero.com
Asymmetric Synthesis Starting material for the asymmetric synthesis of (R)- and (S)-acebutolol. researchgate.net

| Optimized Synthetic Routes | Utilized in simplified and more environmentally friendly synthetic processes for acebutolol intermediates. | google.com |

Drug Metabolism Research and Assay Development

In the field of drug metabolism, this compound is recognized as diacetolol (B1670378), the major and active metabolite of the beta-blocker acebutolol. ncats.iowikipedia.orgmedchemexpress.com Following administration, acebutolol undergoes extensive metabolism in the liver, where it is converted to diacetolol. wikipedia.org This metabolite is pharmacologically active, possessing beta-blocking properties similar to the parent drug. ncats.ionih.gov

Studies on the pharmacokinetics of diacetolol have been conducted to understand its absorption, distribution, metabolism, and excretion. Research has shown that diacetolol has a longer plasma half-life than acebutolol, approximately 8 to 13 hours compared to 3 to 4 hours for the parent drug. wikipedia.orgnih.gov The oral bioavailability of diacetolol has also been investigated, with studies suggesting either incomplete absorption or a significant first-pass effect. nih.gov

The distinct pharmacological profile of diacetolol has necessitated the development of specific assays to quantify its presence in biological fluids, which is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of acebutolol.

Table 2: Pharmacokinetic Parameters of Diacetolol (this compound)

Parameter Value Reference(s)
Plasma Half-Life ~8-13 hours wikipedia.org
Time to Peak Plasma Level ~4 hours (after oral acebutolol) wikipedia.org
Oral Bioavailability ~30-43% nih.gov

| Pharmacological Activity | Active metabolite with beta-blocking properties | ncats.iomedchemexpress.comnih.gov |

Development of New Chemical Entities with Similar Scaffolds

The chemical scaffold of this compound, a substituted acetophenone, presents a foundation for the development of new chemical entities (NCEs). The exploration of structure-activity relationships (SAR) for this class of compounds can lead to the discovery of novel molecules with potentially improved therapeutic properties.

Research into compounds with similar scaffolds has shown that modifications to the basic structure can significantly impact biological activity. The growth of bioactive compounds is often linked to the introduction of new scaffolds, indicating that the this compound framework could be a valuable starting point for medicinal chemists. nih.gov The ability of pharmaceutical targets to recognize a wide array of structurally diverse compounds further supports the potential for discovering new active molecules based on this scaffold. nih.gov The process of "scaffold hopping," where core molecular structures are modified to find new active compounds, is a relevant strategy in this context. nih.gov

Analytical Chemistry Method Validation

In analytical chemistry, this compound, also referred to as Acebutolol Impurity C, is used as a reference standard for method validation. pharmaffiliates.comsigmaaldrich.com The validation of an analytical procedure is essential to demonstrate its fitness for its intended purpose, such as in the quality control of pharmaceutical products. europa.eu

The availability of well-characterized reference standards like this compound is critical for developing and validating analytical methods, including chromatography and spectroscopy. These methods are used to identify and quantify impurities in drug substances and finished products, ensuring their quality, safety, and efficacy. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, outlining the necessary tests and documentation. europa.eu

Role in Studying Oxidative Stress and Redox Chemistry

Recent research has utilized this compound in studies related to oxidative stress and redox chemistry. chemrxiv.orgacs.org Specifically, it has been employed as a benchmark compound in the electrochemical oxidation studies of drug metabolites. chemrxiv.orgacs.org These studies aim to mimic the oxidative metabolic pathways catalyzed by enzymes like the cytochrome P450 superfamily. chemrxiv.org

The electrochemical oxidation of this compound, along with related compounds like acetaminophen (B1664979) and acebutolol, is known to produce quinone imine metabolites. chemrxiv.org By studying the redox behavior of these molecules, researchers can gain insights into the mechanisms of drug-induced oxidative stress. For instance, the generation of reactive oxygen species (ROS) is a key mechanism of action for some compounds and can contribute to both therapeutic effects and toxicity. nih.gov The study of phenolic compounds and their antioxidant capacity is an active area of research, with compounds like 2,4-di-tert-butylphenol (B135424) showing protective effects against oxidative stress. nih.gov The principles of redox reactions, involving the transfer of electrons, are fundamental to understanding these processes. ncert.nic.in

Table 3: Chemical Compounds Mentioned

Compound Name Other Names/Synonyms
This compound N-(3-acetyl-4-hydroxyphenyl)butanamide, Diacetolol, Acebutolol Impurity C
Acebutolol (RS)-N-{3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide
Epichlorohydrin (chloromethyl)oxirane
Isopropylamine Propan-2-amine
Acetaminophen N-(4-hydroxyphenyl)acetamide, Paracetamol
Quinone imine -
2,4-di-tert-butylphenol -
Acetyl chloride Ethanoyl chloride
Benzene (B151609) -
Aluminum trichloride (B1173362) -
p-Aminophenol 4-Aminophenol (B1666318)

Q & A

Q. What are the established synthetic routes for 2-Acetyl-4-butyramidophenol, and how are intermediates characterized?

A typical synthesis involves condensation reactions between phenolic derivatives and butyramide precursors under controlled acidic or basic conditions. For example, acetylation of 4-butyramidophenol with acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C can yield the target compound. Purification is achieved via recrystallization or column chromatography. Characterization requires NMR (¹H/¹³C) to confirm acetyl and butyramide substituents, FTIR for functional group analysis (C=O, N-H), and mass spectrometry for molecular weight verification .

Q. What analytical methods are recommended for purity assessment and structural validation?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis. Differential scanning calorimetry (DSC) or melting point determination (120–126°C) confirms crystalline integrity . Structural validation should include 2D NMR (COSY, HSQC) to resolve aromatic proton coupling and IR spectroscopy to identify amide and acetyl carbonyl stretches (1650–1750 cm⁻¹) .

Q. How does solvent selection impact the compound’s stability during storage?

Contradictory evidence exists: one source recommends storage in DMSO at -20°C to prevent hydrolysis , while another suggests room temperature in dry conditions . To resolve this, researchers should conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Solvents like DMSO may introduce oxidative degradation, necessitating inert atmosphere storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity against microbial targets?

Use standardized in vitro assays:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
  • Mechanistic Studies : Time-kill kinetics or membrane permeability assays (propidium iodide uptake). Reference compounds like quinolones can benchmark potency .

Q. What strategies resolve contradictions in reported solubility data?

Solubility discrepancies (e.g., "---" in vs. 10 mM in DMSO in ) require empirical testing. Use the shake-flask method: dissolve excess compound in buffers (pH 1–10) or organic solvents, filter, and quantify via UV-Vis. Hansen solubility parameters can predict optimal solvents .

Q. How can degradation products be identified and quantified under stress conditions?

Forced degradation (acid/base/oxidative stress) coupled with LC-MS/MS identifies major degradation pathways. For example, acidic hydrolysis may cleave the amide bond, yielding 4-butyramidophenol and acetic acid. Quantify degradation kinetics using Arrhenius plots .

Q. What computational approaches support mechanistic studies of its biological activity?

  • Molecular Docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic effects (Hammett constants) with bioactivity data .

Q. How can synthetic yields be optimized while minimizing side products?

Apply design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst). Green chemistry metrics (E-factor, atom economy) should guide solvent/catalyst selection. For example, microwave-assisted synthesis may reduce reaction time and byproducts .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular Weight221.25 g/mol
Melting Point120–126°C
LogP (Predicted)1.92 (ChemAxon)
Solubility in DMSO10 mM (stable at -20°C)

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationReference
HPLC-UVPurity assessment
¹H/¹³C NMRStructural elucidation
FTIRFunctional group analysis
LC-MS/MSDegradation product profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.